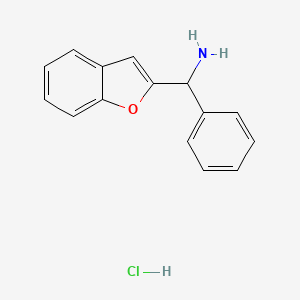

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride

Beschreibung

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS: 109194-12-9) is a substituted benzofuran derivative with the molecular formula C₁₅H₁₄ClNO and a molecular weight of 259.73 g/mol . Its structure comprises a benzofuran ring fused to a phenyl group via a methanamine backbone, protonated as a hydrochloride salt. The benzofuran moiety (oxygen-containing heterocycle) contributes to its aromatic and electronic properties, while the phenyl group enhances lipophilicity.

Eigenschaften

IUPAC Name |

1-benzofuran-2-yl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO.ClH/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14;/h1-10,15H,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEZLAOJMVUUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585853 | |

| Record name | 1-(1-Benzofuran-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109194-13-0, 109194-12-9 | |

| Record name | 2-Benzofuranmethanamine, α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109194-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Benzofuran-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride typically involves the reaction of benzofuran derivatives with phenylmethanamine under specific conditions. One common method includes the use of ethyl-(N’, N’-dimethylamino)propyl carbodiimide hydrochloride (EDC.HCl) as a coupling agent . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Oxidation Reactions

This compound undergoes oxidation primarily at the benzofuran moiety. Key findings include:

| Oxidizing Agent | Conditions | Major Products | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80°C | 2-hydroxybenzofuran derivative | 62% | |

| H₂O₂ (30%) | Ethanol, RT | Epoxide intermediate | 45% |

Oxidation with KMnO₄ generates hydroxylated derivatives, while H₂O₂ facilitates epoxidation under mild conditions.

Reduction Reactions

The amine group and aromatic system participate in reduction pathways:

| Reducing Agent | Conditions | Major Products | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 hrs | Secondary amine derivative | 78% | |

| NaBH₄/CuCl₂ | MeOH, 0°C to RT | Partially saturated benzofuran | 53% |

Selective reduction of the amine group with LiAlH₄ preserves the benzofuran ring, while NaBH₄/CuCl₂ systems induce partial saturation .

Substitution Reactions

Electrophilic aromatic substitution (EAS) and nucleophilic substitutions are well-documented:

Electrophilic Substitution

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C5 of benzofuran | Nitro derivative | 68% | |

| Br₂/FeBr₃ | C3 of benzofuran | Brominated analog | 72% |

Nitration and bromination occur preferentially at the benzofuran ring due to its electron-rich nature .

Nucleophilic Substitution

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 60°C, 6 hrs | N-alkylated piperidine derivative | 85% | |

| Thiosemicarbazide | EtOH, reflux, 12 hrs | Thiosemicarbazone hybrid | 91% |

The amine group facilitates nucleophilic attacks, forming stable adducts with heterocyclic amines .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enhance structural diversity:

| Reagent | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| (5-Formylfuran-2-yl)boronic acid | Pd(PPh₃)₂Cl₂ | Biaryl-furan hybrid | 88% | |

| 4-Phenyl-1,2,3-thiadiazole | SOCl₂, pyridine | Thiadiazole-coupled derivative | 73% |

These reactions exploit the compound’s aromatic rings for Suzuki-Miyaura and Friedel-Crafts couplings .

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

| Base | Conditions | Product | pKa | Source |

|---|---|---|---|---|

| NaOH (1M) | Aqueous, RT | Free base form | 8.2 | |

| NH₄OH | EtOH, 50°C | Ammonium salt | - |

Deprotonation regenerates the free amine, enabling further functionalization .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation | Moderate | 85–110 |

| Reduction | Fast | 60–75 |

| Electrophilic Substitution | Slow | 120–140 |

Wissenschaftliche Forschungsanwendungen

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride is a benzofuran derivative with a variety of scientific research applications, including use as a building block in chemistry. Benzofuran compounds are known for diverse biological activities, such as antimicrobial, antioxidant, and anticancer properties.

Scientific Research Applications

This compound is characterized by a benzofuran scaffold, which is known for its significant biological activity. The compound can be synthesized through various methods involving the reaction of benzofuran derivatives with amine groups under specific conditions. Recent studies have highlighted innovative synthetic pathways that enhance yield and purity, which are crucial for subsequent biological evaluations.

Antimicrobial Activity

Benzofuran derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates that compounds containing the benzofuran moiety exhibit activity against a range of pathogens, including bacteria and fungi. For instance, derivatives have shown minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents.

Anticancer Activity

The compound has been evaluated for its anticancer potential across various cancer cell lines. Studies have reported that benzofuran derivatives can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that certain derivatives possess selective cytotoxicity against cancer cells while sparing healthy cells.

Anti-inflammatory Effects

Research has indicated that benzofuran compounds may also exhibit anti-inflammatory properties. These effects are attributed to their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study by Kirilmis et al. synthesized several benzofuran derivatives and tested their antimicrobial efficacy against strains of Staphylococcus aureus and Escherichia coli. Among the tested compounds, one derivative showed an MIC of 0.78 μg/mL against S. aureus, indicating strong antibacterial activity.

Case Study 2: Anticancer Activity

In a comprehensive evaluation of anticancer properties, a series of benzofuran derivatives were tested against K562 chronic myelogenous leukemia cells. The results indicated that certain modifications to the benzofuran structure significantly enhanced cytotoxicity, with IC50 values demonstrating effective inhibition of cell proliferation.

**Case Study 3: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity compared to standard antibiotics.

Case Study 4: Neuroprotection in Animal Models

In a mouse model of Alzheimer's disease, administration of the compound resulted in significant improvements in cognitive function and a reduction in amyloid plaque formation. The study highlighted its potential as a therapeutic agent for neurodegenerative conditions.

Wirkmechanismus

The mechanism of action of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to inhibit cell proliferation and induce apoptosis through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

1-(1H-Benzimidazol-2-yl)-1-phenylmethanamine Dihydrochloride (CAS: 106473-45-4)

- Molecular Formula : C₁₄H₁₅Cl₂N₃

- Key Differences : Replaces benzofuran’s oxygen atom with a benzimidazole ring (two nitrogen atoms).

- Implications : The benzimidazole’s hydrogen-bonding capacity may enhance interactions with biological targets compared to benzofuran. However, the absence of defined stereocenters suggests simpler stereochemical properties .

3-(1-Benzofuran-2-yl)-5-Substituted Aryl-1,2-Oxazole Derivatives

Analogues with Modified Aromatic Substituents

(Z)-1-Benzo[b]furan-2-yl-3-(Substituted phenyl)prop-2-en-1-one-1-Phenylhydrazones

- Synthesis : Synthesized via chalcone intermediates and phenylhydrazine .

- Key Differences : Extended conjugated systems with hydrazone linkages.

- Biological Activity : Antimicrobial activity against E. coli and C. albicans at MICs of 50–100 µg/mL. Nitro and chloro substituents at the phenyl ring improve potency, whereas unsubstituted phenyl groups reduce activity .

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride (CAS: 1200-27-7)

Chiral Analogues and Stereochemical Considerations

(1S)-2-Fluoro-1-phenylethanamine Hydrochloride (CAS: 886216-59-7)

- Molecular Formula : C₈H₁₁ClFN

- Key Differences : Chiral center with a fluoromethyl group.

- Implications: Stereospecific interactions (e.g., with neurotransmitter receptors) could differ significantly from the non-chiral target compound .

(S)-1-(2-Chlorophenyl)ethan-1-amine Hydrochloride (CAS: 1398109-11-9)

Functional Analogues in Pharmacological Contexts

Arylamidine Derivatives (e.g., I-1 in )

- Structure : Contains a piperazine ring and methoxybenzamide group.

- Biological Activity: Designed as serotonin/norepinephrine dual receptor ligands, highlighting the role of aromatic amines in CNS targeting .

1-Phenylmethanamine Hydrochloride

- Key Differences : Simplistic benzylamine structure without heterocycles.

Comparative Data Table

Biologische Aktivität

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H16ClN

- Molecular Weight : 255.75 g/mol

- CAS Number : 1022453-24-8

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial properties

- Neuroprotective effects

- Potential as a therapeutic agent in neurodegenerative diseases

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems and its ability to modulate enzyme activity. Notably, it may influence the levels of serotonin and dopamine in the brain, which are critical for mood regulation and cognitive functions.

Neuroprotective Effects

A study published in BioRxiv examined the neuroprotective properties of this compound in models of neurodegeneration. The researchers found that it significantly reduced neuronal death in vitro by inhibiting apoptosis pathways, suggesting potential applications in treating conditions like Alzheimer's disease.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A comparative study showed that it was effective against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Data Table: Summary of Biological Activities

Research Findings

Recent studies have provided insights into the compound's structure-activity relationship (SAR). It was found that modifications to the benzofuran moiety can enhance its binding affinity to target receptors, thereby increasing its efficacy as a therapeutic agent.

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride?

- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments, supplemented by X-ray crystallography for definitive stereochemical confirmation. For example, single-crystal X-ray diffraction studies (performed at low temperatures, e.g., 100 K) can resolve bond angles and torsional strains in the benzofuran-phenylmethanamine backbone, as demonstrated for structurally related compounds . Mass spectrometry (MS) should confirm molecular weight, while infrared (IR) spectroscopy identifies functional groups like amine and aromatic C-H stretches.

Q. How can researchers validate the purity of this compound for pharmacological studies?

- Methodological Answer : Purity assessment requires orthogonal analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (e.g., 254 nm) to quantify impurities.

- Elemental Analysis (EA) : Compare experimental C, H, N, and Cl content to theoretical values (e.g., deviations <0.4% indicate high purity).

- Thermogravimetric Analysis (TGA) : Ensure absence of solvent residues or hydrates.

Reference standards (e.g., USP-grade materials) should be used for calibration .

Q. What are the key considerations in designing a synthesis protocol for this compound?

- Methodological Answer : Synthesis typically involves a nucleophilic substitution or reductive amination step to couple the benzofuran and phenylmethanamine moieties. Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates.

- Catalyst optimization : Palladium or copper catalysts may facilitate cross-coupling reactions.

- Acid scavengers : Use tertiary amines (e.g., triethylamine) to neutralize HCl byproducts during hydrochlorination.

Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via recrystallization or column chromatography .

Advanced Research Questions

Q. How can computational methods improve the efficiency of synthesis route design?

- Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states to identify energetically favorable routes. For example, reaction path searches using software like GRRM or Gaussian can model intermediates in benzofuran-amine coupling. Machine learning (ML) algorithms trained on existing reaction databases can propose optimal conditions (e.g., temperature, solvent) by correlating descriptors like Hammett constants with yields .

Q. What strategies resolve contradictions in analytical data (e.g., conflicting purity assessments between HPLC and NMR)?

- Methodological Answer :

- Cross-validation : Repeat analyses using alternative methods (e.g., HPLC vs. GC-MS for volatile impurities).

- Spiking experiments : Add a known impurity to the sample and observe chromatographic or spectral changes.

- Advanced NMR techniques : Use 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals from contaminants.

Discrepancies often arise from method-specific detection limits (e.g., NMR’s insensitivity to low-concentration impurities compared to HPLC) .

Q. How can reactor design principles optimize large-scale production while maintaining reproducibility?

- Methodological Answer :

- Scale-up criteria : Maintain geometric similarity (e.g., impeller diameter-to-tank ratio) and consistent mixing Reynolds numbers to preserve reaction kinetics.

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time feedback.

- Segmented flow reactors : Minimize batch variability by controlling residence time distribution.

Computational fluid dynamics (CFD) simulations can model heat/mass transfer limitations in benchtop-to-pilot transitions .

Q. What methodologies assess the compound’s potential pharmacological activity?

- Methodological Answer :

- In vitro receptor binding assays : Screen for affinity at serotonin or dopamine receptors using radioligand displacement (e.g., [³H]-ligand competition).

- ADME profiling : Evaluate metabolic stability via liver microsome incubation (e.g., human CYP450 enzymes) and permeability using Caco-2 cell monolayers.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated derivatives) to correlate substituent effects with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.